

Gas chromatography-mass spectrometry (GC-MS) analysis of 5-Ethyl-3-methyloctane

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Compound of Interest

Compound Name: 5-Ethyl-3-methyloctane

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An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **5-Ethyl-3-methyloctane**

Introduction: The Analytical Challenge of Branched Alkanes

5-Ethyl-3-methyloctane (C₁₁H₂₄) is a branched-chain alkane, a class of compounds significant in petroleum geochemistry, environmental monitoring, and as components of complex hydrocarbon mixtures.[1] Due to their structural isomerism and similar physicochemical properties, the separation and unambiguous identification of branched alkanes from complex matrices present a considerable analytical challenge.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive technique for this purpose, offering the high-resolution separation of gas chromatography with the specific identification capabilities of mass spectrometry.[1]

This guide provides a comprehensive protocol for the analysis of **5-Ethyl-3-methyloctane**, grounded in established principles of chromatography and mass spectrometry. It is designed for researchers and analytical scientists requiring a robust method for the identification and characterization of this and similar branched alkanes.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₄	[3]
Molecular Weight	156.31 g/mol	[3][4]
Exact Mass	156.1878 u	[3]
CAS Number	62016-21-1	[3]
Structure	<chem>CCCC(CC)CC(C)CC</chem>	[3]

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, including quality control measures like running solvent blanks and standard verification, ensures the trustworthiness of the results.

Sample Preparation

The objective is to prepare a sample that is free from non-volatile residues and is at a concentration suitable for GC-MS analysis to avoid column overloading and detector saturation.[2]

- **Standard Preparation:** Prepare a 100 ppm stock solution of **5-Ethyl-3-methyloctane** standard in n-hexane. From this, create a working standard of 1-10 ppm.
- **Sample Dilution:** For unknown samples, such as petroleum fractions, dilute the sample 1:100 (v/v) with a high-purity solvent like n-hexane or pentane.[2]
- **Homogenization:** Vortex the diluted sample for 30 seconds to ensure it is thoroughly mixed.
- **Transfer:** Transfer an aliquot of the prepared sample or standard into a 2 mL autosampler vial and seal with a PTFE/silicone septum cap.

GC-MS Instrumentation and Conditions

The following parameters are optimized for the separation of C₁₁ branched alkanes on a standard non-polar column. Non-polar stationary phases are the standard for separating

alkanes, primarily based on their boiling points.[2]

Parameter	Recommended Setting	Rationale
Gas Chromatograph		
Column	Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)	A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for non-polar hydrocarbons based on boiling point. [2]
Carrier Gas	Helium (>99.999% purity)	An inert gas that provides good chromatographic efficiency.
Flow Rate	1.0 mL/min (Constant Flow)	Ensures consistent retention times and peak shapes.
Inlet Type	Split/Splitless	
Inlet Temperature	250°C	Ensures rapid and complete vaporization of the analyte without thermal degradation. [2]
Injection Volume	1 µL	Standard volume for capillary GC.
Split Ratio	100:1	Prevents column overloading and maintains sharp peaks for concentrated samples. [2] May be adjusted for trace analysis.
Oven Temperature Program		
Initial Temperature	40°C, hold for 5 minutes	Allows for focusing of volatile compounds at the head of the column.
Ramp 1	5°C/min to 150°C	A slow ramp rate to ensure separation of closely eluting isomers. [2]
Ramp 2	10°C/min to 250°C, hold for 5 minutes	A faster ramp to elute higher boiling point compounds in a

reasonable time.[\[2\]](#)

Mass Spectrometer		
Ionization Mode	Electron Ionization (EI)	The standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Ionization Energy	70 eV	Standard energy that provides sufficient fragmentation for structural elucidation and is consistent across library databases like NIST. [5]
Source Temperature	230°C	Maintains the analyte in the gas phase and prevents contamination of the ion source. [1]
Quadrupole Temp.	150°C	Ensures consistent ion transmission and mass filtering. [1]
Mass Scan Range	40 - 200 m/z	Captures the molecular ion and all significant fragment ions of C ₁₁ alkanes while avoiding interference from the solvent and carrier gas.
Solvent Delay	3 minutes	Protects the MS filament from the high concentration of the solvent peak. [1]

Data Analysis

- **Peak Identification:** Identify the chromatographic peak corresponding to **5-Ethyl-3-methyloctane** by comparing its retention time to that of a known standard run under identical conditions.

- **Spectral Matching:** Confirm the identity by comparing the acquired mass spectrum of the peak with a reference spectrum from a library database (e.g., NIST/Wiley). A high match factor provides strong evidence of the compound's identity.[1][6]

Visualized Experimental Workflow

The following diagram illustrates the complete process from sample receipt to final data analysis.



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Caption: Workflow for the GC-MS analysis of **5-Ethyl-3-methyloctane**.

Expected Results: Fragmentation Pattern

The mass spectrum of an alkane is characterized by a molecular ion peak (M^+) and a series of fragment ions. Fragmentation in alkanes typically occurs via cleavage of C-C bonds, with a preference for forming more stable, more substituted carbocations.[7]

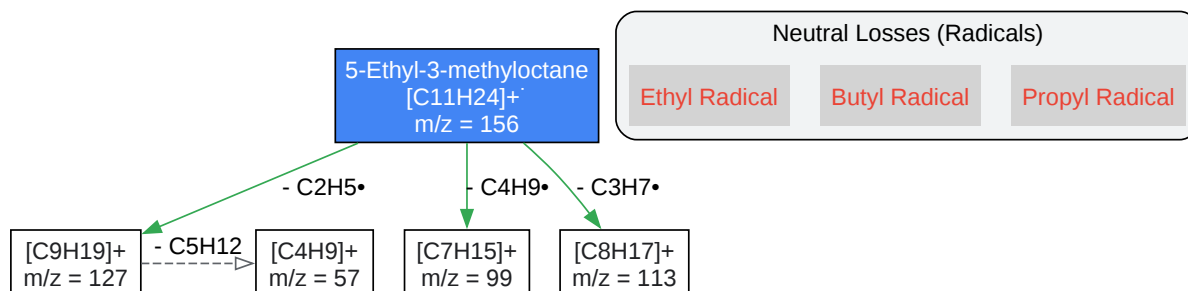
For **5-Ethyl-3-methyloctane** ($M^+ = 156$), the fragmentation is governed by cleavage at the branched carbon positions (C3 and C5). The resulting mass spectrum will show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH_2 groups.[8]

Predicted Fragmentation:

m/z	Proposed Fragment Ion	Structure	Notes
156	$[C_{11}H_{24}]^+$	Molecular Ion (M^+)	May be of low intensity.
127	$[M - C_2H_5]^+$	Loss of ethyl group	Cleavage at C5, forming a secondary carbocation.
113	$[M - C_3H_7]^+$	Loss of propyl group	Cleavage at C5 or C3.
99	$[M - C_4H_9]^+$	Loss of butyl group	Cleavage at C3, forming a secondary carbocation.
85	$[C_6H_{13}]^+$	Further fragmentation.	
71	$[C_5H_{11}]^+$	Further fragmentation.	
57	$[C_4H_9]^+$	A common and often abundant alkane fragment. [9]	
43	$[C_3H_7]^+$	The base peak in many smaller alkanes. [9]	

Visualized Fragmentation Pathway

This diagram illustrates the primary fragmentation cleavages of the **5-Ethyl-3-methyloctane** molecular ion.



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Caption: Predicted EI fragmentation pathway of **5-Ethyl-3-methyloctane**.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the analysis of **5-Ethyl-3-methyloctane**. By carefully controlling sample preparation and instrumental parameters, analysts can achieve accurate and reproducible identification of this branched alkane in complex mixtures. The combination of retention time data and mass spectral fragmentation patterns, validated against known standards and libraries, constitutes an authoritative identification system.

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